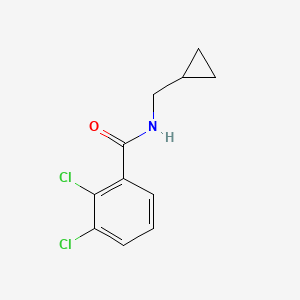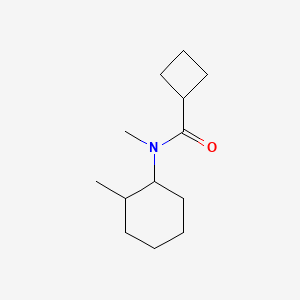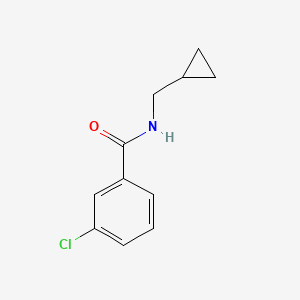
2,3-dichloro-N-(cyclopropylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(cyclopropylmethyl)benzamide, also known as BAY 73-6691, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of selective soluble guanylate cyclase (sGC) stimulators, which have been found to have potential therapeutic effects for several diseases.
Mécanisme D'action
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 acts as a selective sGC stimulator, which means it binds to the heme group of sGC and enhances its activity. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been shown to increase the sensitivity of sGC to nitric oxide, which is a key regulator of cGMP production.
Biochemical and Physiological Effects:
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been found to have several biochemical and physiological effects, including vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been found to reduce sickling of red blood cells in sickle cell disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has several advantages for lab experiments. It is a selective sGC stimulator, which means it has a specific target and does not affect other enzymes or signaling pathways. It is also stable and can be stored for a long time without degradation. However, 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has some limitations, including its high cost and limited availability. It also requires careful handling and storage to maintain its stability and purity.
Orientations Futures
There are several future directions for the research of 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691. One potential direction is to explore its therapeutic effects in other diseases such as diabetes, stroke, and cancer. Another direction is to investigate its mechanism of action in more detail, including its interactions with other signaling pathways and enzymes. Additionally, the development of more potent and selective sGC stimulators could lead to improved therapeutic outcomes and fewer side effects.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopropylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 in its pure form.
Applications De Recherche Scientifique
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been extensively studied for its potential therapeutic effects in various diseases such as pulmonary hypertension, heart failure, and sickle cell disease. It has been found to stimulate sGC, which leads to the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in vasodilation, anti-inflammatory responses, and platelet aggregation. 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been shown to increase cGMP levels in various tissues and cells, including the lungs, heart, and blood vessels.
Propriétés
IUPAC Name |
2,3-dichloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-3-1-2-8(10(9)13)11(15)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCVCYNSCACCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)


![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)








![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
